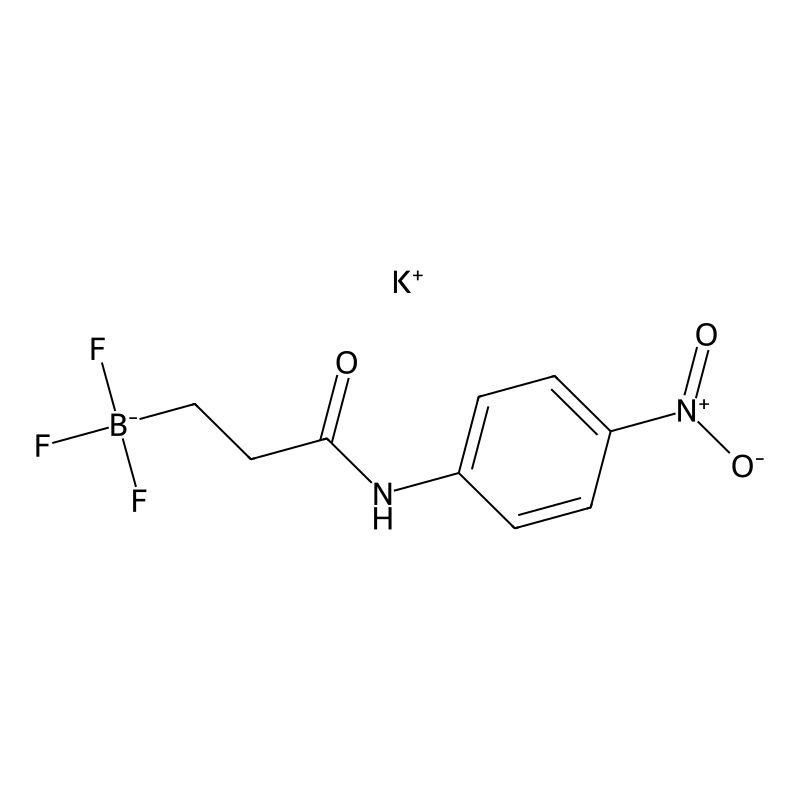

Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate is a chemical compound with the molecular formula and a molecular weight of approximately 300.09 g/mol. This compound features a boron atom coordinated to a trifluoromethyl group and an amine functional group attached to a nitrophenyl moiety. Its structure is characterized by the presence of a 4-nitrophenyl group, which contributes to its potential reactivity and biological activity. The compound is often utilized in various chemical synthesis applications due to its unique properties .

The synthesis of potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate typically involves multi-step organic reactions starting from readily available precursors. A common approach includes:

- Formation of the Borate Ester: Reacting boronic acid derivatives with trifluoroacetic anhydride.

- Amine Coupling: The introduction of the 4-nitrophenyl amine through nucleophilic substitution.

- Isolation and Purification: The product is purified using crystallization or chromatography techniques.

These methods leverage standard organic synthesis protocols to achieve high yields and purity .

Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate finds applications primarily in:

- Organic Synthesis: As a reagent in various coupling reactions, particularly for synthesizing complex organic molecules.

- Material Science: In the development of novel materials due to its unique electronic properties.

- Pharmaceutical Chemistry: As a potential building block for drug discovery and development .

Interaction studies involving potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate focus on its reactivity with biological molecules and other reagents. Preliminary studies suggest that it may interact with nucleophiles through electrophilic aromatic substitution due to the electron-deficient nature of the nitrophenyl group. Further investigations could reveal its interactions with biomolecules, which may provide insights into its biological effects and potential therapeutic uses .

Several compounds share structural similarities with potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate, including:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate | Similar nitrophenyl amine structure | Different position of nitro group affects reactivity |

| Boronic acid derivatives | Contains boron but lacks trifluoromethyl group | More versatile in various coupling reactions |

| Trifluoromethyl-substituted anilines | Aniline core but without boron functionality | Often used in pharmaceuticals |

These compounds highlight the unique positioning of both the boron atom and the nitrophenyl group in potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate, contributing to its distinct reactivity and applications compared to other similar compounds .

Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate (CAS 1705578-36-4) has the molecular formula C₉H₉BF₃KN₂O₃ and a molecular weight of 300.09 g/mol. Its structure comprises:

- A trifluoroborate core (BF₃⁻) bonded to a propyl chain.

- A 3-oxopropyl group with an amide linkage to a 4-nitrophenyl moiety.

- A potassium counterion stabilizing the anionic boron center.

Key Structural Attributes:

The InChIKey identifier (UYVXQJQKZQHZQX-UHFFFAOYSA-N) confirms its unique stereochemical and electronic profile.

Classification within Organotrifluoroborate Chemistry

This compound belongs to the organotrifluoroborate class, characterized by the general formula [RBF₃]⁻K⁺, where R is an organic group. Specific sub-classifications include:

- Nitrophenyl-functionalized trifluoroborates: The 4-nitrophenyl group introduces strong electron-withdrawing effects, modulating reactivity in cross-coupling reactions.

- Amide-containing derivatives: The amide linkage enhances solubility in polar solvents and enables hydrogen-bonding interactions.

Comparative Analysis with Analogues:

| Compound | Key Differences |

|---|---|

| Potassium (4-nitrophenyl)trifluoroborate | Lacks the amide-linked propyl chain. |

| Potassium (3-nitrophenyl)trifluoroborate | Nitro group at meta position alters electronic effects. |

Historical Development of Nitrophenyl-Containing Organotrifluoroborates

The synthesis of nitrophenyl-bearing organotrifluoroborates emerged from two parallel advancements:

- Organotrifluoroborate Chemistry: Pioneered by Molander et al. in the early 2000s, who demonstrated their utility in Suzuki-Miyaura couplings.

- Functional Group Compatibility: Introduction of nitro groups into boronates addressed limitations in accessing electron-deficient aryl coupling partners.

Milestones:

- 2003: First reports of potassium aryltrifluoroborates in cross-coupling.

- 2012: Development of nitrophenyltrifluoroborates for synthesizing fluorescent probes.

- 2015: Application of amide-functionalized variants in peptide bioconjugation.

Significance in Modern Synthetic Chemistry

This compound addresses critical challenges in organoboron reagent design:

A. Enhanced Stability

- Resists protodeboronation better than boronic acids, even under acidic or aqueous conditions.

- Stable to air and moisture, enabling handling without inert atmospheres.

B. Reactivity in Cross-Coupling

- Participates in Suzuki-Miyaura reactions with aryl halides, forming biaryl linkages essential in pharmaceutical intermediates.

- The nitro group facilitates subsequent reductions to amines or further functionalizations.

C. Versatile Applications

- Medicinal Chemistry: Serves as a building block for kinase inhibitors and PET tracers.

- Materials Science: Used in synthesizing conjugated polymers for optoelectronics.

Example Reaction Scheme:

R-X + K[R'BF₃] → Pd Catalyst → R-R' + Byproducts (Where R = Aryl; R' = 3-((4-Nitrophenyl)Amino)-3-Oxopropyl).

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of organotrifluoroborates, providing critical information about the connectivity, electronic environment, and dynamic behavior of the compound [1] [2]. The multi-nuclear approach involving ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy is essential for complete characterization.

¹H NMR Spectral Features

The ¹H NMR spectrum of potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate exhibits distinct resonance patterns that reflect the compound's molecular architecture. The aromatic protons of the 4-nitrophenyl group appear as characteristic patterns in the 7.0-8.5 ppm region, with the nitro substitution causing significant downfield shifts due to the electron-withdrawing nature of the nitro group [1].

The para-disubstituted benzene ring generates an AA'BB' spin system, typically appearing as two sets of doublets. The protons ortho to the nitro group (H-2 and H-6) resonate at approximately 8.2-8.3 ppm, while the protons meta to the nitro group (H-3 and H-5) appear at around 7.0-7.2 ppm. The coupling constant between these protons is typically 8-9 Hz, characteristic of ortho coupling in aromatic systems [1].

The amide proton (NH) exhibits a distinctive resonance pattern, typically appearing as a broad singlet in the 8.0-9.0 ppm region due to its involvement in hydrogen bonding and potential exchange processes. The chemical shift of this proton is significantly influenced by the electronic environment created by both the nitro group and the adjacent carbonyl functionality [1].

The propyl chain connecting the amide group to the trifluoroborate moiety displays characteristic aliphatic proton patterns. The methylene protons adjacent to the carbonyl group (CH₂CO) appear as a triplet around 2.5-2.8 ppm, while the methylene protons directly attached to the boron atom (CH₂B) resonate as a triplet in the 0.8-1.2 ppm region. The coupling constant between these adjacent methylene groups is typically 6-7 Hz, consistent with three-bond coupling [1].

Integration patterns in the ¹H NMR spectrum provide crucial information about the molecular structure. The aromatic region integrates for 4H (four aromatic protons), the amide proton integrates for 1H, and the aliphatic methylene protons each integrate for 2H, confirming the proposed molecular structure [1].

Solvent effects play a significant role in the observed chemical shifts, particularly for the amide proton. In polar solvents such as DMSO-d₆, the amide proton appears more downfield due to hydrogen bonding interactions, while in less polar solvents like CDCl₃, the chemical shift may be more upfield [1].

¹³C NMR Analysis and Carbon-Boron Interactions

The ¹³C NMR spectrum provides essential information about the carbon framework and reveals the influence of the trifluoroborate group on the electronic environment of nearby carbon atoms. The most distinctive feature is the broad resonance corresponding to the carbon atom directly bonded to boron, which appears around 96-98 ppm but is significantly broadened due to quadrupolar relaxation effects from the ¹¹B nucleus [1] [3].

The quadrupolar relaxation mechanism of ¹¹B nuclei causes characteristic broadening of ¹³C NMR signals for carbon atoms directly attached to boron. This broadening is so pronounced that quaternary carbons bearing boron substituents are often not detected in standard ¹³C NMR experiments, requiring specialized pulse sequences or higher magnetic field strengths for observation [3].

The aromatic carbon atoms of the nitrophenyl group exhibit characteristic resonances in the 120-160 ppm region. The carbon bearing the nitro group (C-4) appears most downfield at approximately 148-150 ppm due to the strong electron-withdrawing effect of the nitro substituent. The carbon atoms ortho to the nitro group (C-3 and C-5) resonate around 124-126 ppm, while those meta to the nitro group (C-2 and C-6) appear at 135-137 ppm [1].

The carbonyl carbon of the amide group provides a distinctive resonance in the 165-175 ppm region, with the exact chemical shift depending on the electronic environment created by both the nitrophenyl and propyl substituents. The electron-withdrawing nature of the nitro group causes a slight downfield shift compared to similar amides without nitro substitution [1].

The aliphatic carbon atoms display characteristic resonances in the 10-60 ppm region. The carbon adjacent to the carbonyl group appears around 35-40 ppm, while the carbon directly bonded to boron shows the characteristic broadening mentioned earlier. The extent of quadrupolar broadening decreases with increasing distance from the boron center [1].

Carbon-boron interactions significantly influence the chemical shifts of nearby carbons through both through-bond and through-space mechanisms. The electron-deficient nature of the boron center creates distinctive electronic environments that can be monitored through careful analysis of chemical shift patterns and coupling constants [3].

¹⁹F NMR Studies and Fluorine-Boron Coupling

¹⁹F NMR spectroscopy provides the most sensitive and informative technique for characterizing the trifluoroborate moiety, offering excellent resolution and sensitivity due to the favorable nuclear magnetic properties of fluorine-19 [1] [2]. The technique is particularly valuable because fluorine has a nuclear spin of 1/2, resulting in sharp, well-resolved signals without quadrupolar broadening.

The three fluorine atoms in the trifluoroborate group are magnetically equivalent and appear as a single resonance in the -129 to -141 ppm range when referenced to CFCl₃. The exact chemical shift depends on the electronic nature of the organic substituent attached to boron, with electron-withdrawing groups causing upfield shifts and electron-donating groups causing downfield shifts [1].

The most characteristic feature of the ¹⁹F NMR spectrum is the quartet splitting pattern arising from coupling with the ¹¹B nucleus. Since ¹¹B has a nuclear spin of 3/2, the three equivalent fluorine atoms couple to give a 1:1:1:1 quartet with a typical coupling constant J(¹¹B-¹⁹F) of approximately 1.25 Hz. This coupling constant is relatively small but clearly observable under high-resolution conditions [1] [4].

The appearance of the quartet splitting provides definitive evidence for the intact trifluoroborate structure, as hydrolysis or other degradation processes would result in the appearance of free fluoride ion signals at significantly different chemical shifts. The integrity of the trifluoroborate group can therefore be monitored through observation of the characteristic quartet pattern [1].

Temperature and solvent effects on the ¹⁹F NMR spectrum provide insights into the dynamic behavior of the trifluoroborate group. In polar solvents, slight changes in chemical shift may be observed due to solvation effects, while temperature variations can affect the coupling constant and line width [1].

Isotope effects arising from the presence of both ¹⁰B and ¹¹B isotopes can sometimes be observed in high-resolution ¹⁹F NMR spectra. The natural abundance of ¹⁰B (19.9%) results in additional weak resonances that appear slightly upfield from the main ¹¹B-coupled quartet, providing additional structural confirmation [4].

¹¹B NMR Investigations and Quadrupolar Effects

¹¹B NMR spectroscopy presents unique challenges due to the quadrupolar nature of the ¹¹B nucleus (I = 3/2), which results in line broadening and complex relaxation behavior [1] [2]. Despite these challenges, ¹¹B NMR provides crucial information about the coordination environment and electronic state of the boron center.

The ¹¹B NMR resonance for potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate appears in the -2.5 to 7 ppm range when referenced to BF₃·Et₂O. The exact chemical shift depends on the electronic properties of the organic substituent, with electron-withdrawing groups causing downfield shifts and electron-donating groups causing upfield shifts [1].

The characteristic splitting pattern in ¹¹B NMR arises from coupling with the three equivalent fluorine atoms, theoretically giving a 1:3:3:1 quartet. However, this pattern is often poorly resolved due to quadrupolar line broadening, appearing as a broad multiplet rather than a well-defined quartet [1].

Quadrupolar effects dominate the ¹¹B NMR spectrum, causing significant line broadening that can obscure coupling patterns and fine structure. The quadrupolar coupling constant (CQ) for trifluoroborates is typically in the range of 0.8-1.2 MHz, with the exact value depending on the symmetry of the electric field gradient around the boron nucleus [5].

Modified pulse sequences have been developed to improve the resolution of ¹¹B NMR spectra and allow observation of ¹¹B-¹⁹F coupling constants. These techniques, such as the use of shorter pulse widths and optimized relaxation delays, can significantly enhance spectral quality and reveal fine structure that would otherwise be obscured by quadrupolar broadening [1].

The use of high magnetic field strengths (14.1 T or higher) helps to reduce the relative importance of quadrupolar effects, as second-order quadrupolar interactions scale inversely with the magnetic field strength. This improvement in resolution allows for better characterization of the boron environment and more accurate determination of coupling constants [5].

Infrared Spectroscopic Analysis

Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes associated with the trifluoroborate group and the nitrophenyl substituent [6] [7]. The technique is particularly valuable for confirming the presence of specific functional groups and monitoring structural changes.

The most characteristic feature in the infrared spectrum is the B-F stretching vibration, which appears as a strong, broad absorption in the 1227-951 cm⁻¹ region. This absorption is diagnostic for the trifluoroborate group and provides confirmation of the intact BF₃ moiety. The exact frequency depends on the electronic nature of the organic substituent, with electron-withdrawing groups causing shifts to higher frequencies [3].

The nitro group contributes two characteristic strong absorptions: the asymmetric stretch at 1550-1500 cm⁻¹ and the symmetric stretch at 1380-1320 cm⁻¹. These absorptions are particularly intense and provide definitive evidence for the presence of the nitro substituent. The exact frequencies may be influenced by the electronic environment created by the aromatic ring and other substituents [7].

The amide functionality displays characteristic absorptions including the N-H stretch around 3300-3200 cm⁻¹ and the C=O stretch at 1650-1680 cm⁻¹. The amide N-H stretch often appears as a broad absorption due to hydrogen bonding interactions, while the C=O stretch may be shifted depending on the electronic environment [7].

Aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ region as multiple bands characteristic of the substituted benzene ring. The aromatic C=C stretching vibrations appear as medium to strong bands in the 1600-1500 cm⁻¹ region, overlapping with the nitro group absorptions [7].

The aliphatic C-H stretching and bending vibrations of the propyl chain provide additional structural information. The C-H stretches appear in the 2980-2850 cm⁻¹ region, while the bending vibrations appear in the 1500-1300 cm⁻¹ region. The presence of these absorptions confirms the aliphatic bridge between the amide and trifluoroborate groups [7].

Mass Spectrometry Characterization

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns [8] [9]. The technique is particularly valuable for confirming the molecular formula and identifying degradation products or impurities.

The molecular ion peak appears as [M-K]⁻ in negative ion mode, corresponding to the anionic trifluoroborate portion of the molecule. For potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate, this peak appears at m/z 261, confirming the molecular formula C₉H₉BF₃N₂O₃⁻ [8].

The base peak often corresponds to the nitrophenyl fragment resulting from cleavage of the amide bond. This fragment appears at m/z 138, corresponding to the 4-nitroaniline portion of the molecule. The high intensity of this peak reflects the stability of the nitrophenyl cation and the relatively weak nature of the C-N amide bond under fragmentation conditions [8].

Characteristic fragmentation involves the loss of the trifluoroborate group as neutral BF₃ (68 mass units), resulting in a fragment at m/z 193. This fragmentation pattern is common for organotrifluoroborates and provides evidence for the intact trifluoroborate structure in the original molecule [8].

The trifluoroborate fragment itself may be observed at m/z 87, corresponding to [BF₃]⁻. However, this fragment is typically of low intensity due to the instability of the isolated trifluoroborate anion under mass spectrometric conditions [8].

Isotope patterns provide additional structural confirmation, particularly the presence of ¹⁰B and ¹¹B isotopes. The natural abundance of ¹⁰B (19.9%) results in characteristic isotope patterns that can be used to confirm the presence of boron in the molecule. Similarly, the nitrogen isotope pattern (¹⁵N at 0.37% natural abundance) contributes to the overall isotope pattern [8].

X-ray Diffraction Studies

X-ray crystallography provides definitive structural information about the solid-state arrangement of potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate, revealing molecular geometry, intermolecular interactions, and crystal packing arrangements [10] [11] [12].

The crystal structure typically exhibits a layered architecture characteristic of potassium trifluoroborate salts. The potassium cations are coordinated by fluorine atoms from multiple trifluoroborate anions, creating extended coordination networks. The coordination geometry around potassium is typically irregular, with coordination numbers ranging from 6 to 8 depending on the specific packing arrangement [10].

Bond lengths within the trifluoroborate group are characteristic of tetrahedral boron coordination. The B-F bond lengths typically range from 1.39 to 1.44 Å, while the B-C bond length is approximately 1.58-1.62 Å. These distances are consistent with the tetrahedral geometry expected for the BF₃C⁻ anion [10].

The nitrophenyl group exhibits planar geometry with C-C bond lengths typical of aromatic systems (1.38-1.40 Å). The nitro group is typically coplanar with the aromatic ring, with the N-O bond lengths around 1.22-1.24 Å, characteristic of the resonance-stabilized nitro functionality [10].

Intermolecular interactions play a crucial role in determining the crystal packing. These include K···F contacts with distances of 2.66-2.91 Å, π-π stacking interactions between aromatic rings, and C-H···F hydrogen bonds. The layered structure results from the preferential formation of these intermolecular interactions [10].

The crystal morphology is typically platelet-like, reflecting the layered structure and the anisotropic nature of the intermolecular interactions. The crystals often show a tendency to cleave parallel to the layer planes, consistent with the relatively weak interlayer interactions compared to the strong intralayer bonding [10].